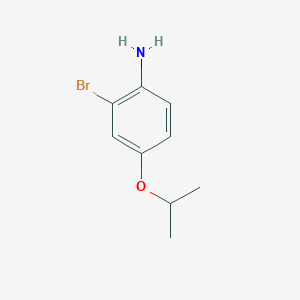
2-Bromo-4-isopropoxyaniline
Descripción general
Descripción
2-Bromo-4-isopropoxyaniline is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.102 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-isopropoxyaniline consists of a benzene ring substituted with a bromine atom, an isopropoxy group, and an amine group . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Supramolecular Chemistry :
- A study by Dey and Desiraju (2004) compared the crystal structures of various phenoxyanilines, including those with bromo substituents, highlighting their relevance in supramolecular chemistry and structural isomorphism (Dey & Desiraju, 2004).
Synthetic Chemistry :
- Lamberth et al. (2014) utilized bromoanilines in the Skraup-Type synthesis of 3-Bromoquinolin-6-ols, showcasing their versatility as reagents in organic synthesis (Lamberth et al., 2014).
Material Science and Non-Linear Optical Properties :
- Research by Rizwan et al. (2021) on the synthesis of bromoaniline derivatives explored their potential in material science, particularly in investigating non-linear optical properties (Rizwan et al., 2021).
Chemical Reaction Mechanisms :
- Studies on brominated pyrrole derivatives by Anderson and Lee (1965) provided insights into reaction mechanisms and the behavior of bromine groups in chemical reactions (Anderson & Lee, 1965).
Pharmaceutical Synthesis :
- A study by van der Heijden et al. (2016) reported the development of 2-bromo-6-isocyanopyridine as a universal convertible isocyanide for multicomponent chemistry, which is significant in pharmaceutical synthesis (van der Heijden et al., 2016).
Analytical Chemistry :
- Scarfe et al. (1997) demonstrated the use of HPLC-NMR-MS for detecting metabolites of 2-bromo-4-trifluoromethylaniline, emphasizing the role of bromoanilines in analytical chemistry and drug metabolism studies (Scarfe et al., 1997).
Organic Synthesis and Drug Development :
- Research by Abdel‐Wadood et al. (2014) utilized 2-bromo-4-fluoroaniline in the synthesis of new quinoline derivatives, demonstrating its application in the development of potential antimicrobial agents (Abdel‐Wadood et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHIRNZVMBCSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropoxyaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



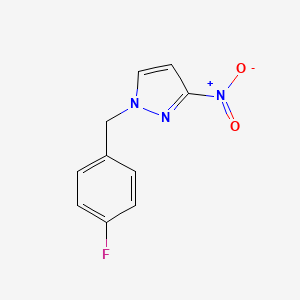
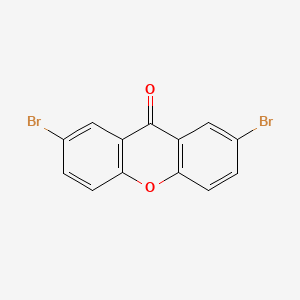
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
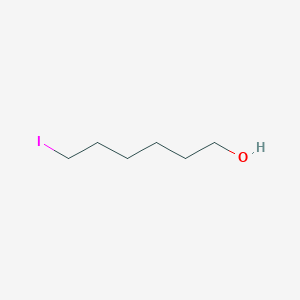

![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
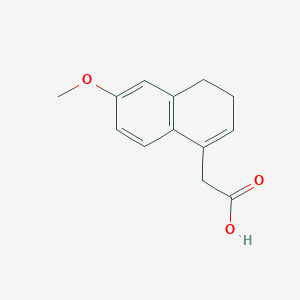
![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)


![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)